molecular formula C17H33NO8 B609604 N-methyl-N-(t-Boc)-PEG4-acid CAS No. 1260431-01-3

N-methyl-N-(t-Boc)-PEG4-acid

Cat. No. B609604
Key on ui cas rn: 1260431-01-3
M. Wt: 379.45
InChI Key: SZYFMMNWNDIBGM-UHFFFAOYSA-N
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Patent
US08481042B2

Procedure details

85.4 mg of NaH are added portionwise to a solution, cooled to 0° C., of 520 mg of 3-[2-(2-{2-[2-((tert-butoxycarbonyl)amino)ethoxy]ethoxy}ethoxy)ethoxy]propanoic acid in 14 ml of THF. After stirring for 5 min, 150 μl of iodomethane are added. The mixture is then stirred at AT for 2 h and then an additional 150 μl of iodomethane are added. After 12 h at AT, the mixture is hydrolysed and then brought to acidic pH by addition of aqueous acetic acid at 0° C. The aqueous phase is extracted 3× with AcOEt, the combined organic phases are dried over MgSO4 and concentrated under RP, and the crude product obtained is reacted again according to the same protocol with 85 mg of NaH and 176 μl of iodomethane for an additional 2 h. 500 mg of 3-[2-(2-{2-[2-((tert-butoxycarbonyl)(methyl)amino)ethoxy]ethoxy}ethoxy)ethoxy]propanoic acid are thus obtained.
Name
Quantity
85.4 mg
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
150 μL
Type
reactant
Reaction Step Three
Quantity
150 μL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
85 mg
Type
reactant
Reaction Step Six
Quantity
176 μL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][C:8]([NH:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][O:22][CH2:23][CH2:24][C:25]([OH:27])=[O:26])=[O:9])([CH3:6])([CH3:5])[CH3:4].IC.[C:30](O)(=O)C>C1COCC1>[C:3]([O:7][C:8]([N:10]([CH3:30])[CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][O:22][CH2:23][CH2:24][C:25]([OH:27])=[O:26])=[O:9])([CH3:6])([CH3:4])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
85.4 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
520 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)O
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
150 μL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
150 μL
Type
reactant
Smiles
IC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
85 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
176 μL
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is then stirred at AT for 2 h
Duration
2 h
WAIT
Type
WAIT
Details
After 12 h at AT
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted 3× with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under RP
CUSTOM
Type
CUSTOM
Details
the crude product obtained
CUSTOM
Type
CUSTOM
Details
is reacted again

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(CCOCCOCCOCCOCCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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